molecular formula C5H4N2O4 B103925 1H-Imidazole-4,5-dicarboxylic acid CAS No. 570-22-9

1H-Imidazole-4,5-dicarboxylic acid

Cat. No. B103925
CAS RN: 570-22-9
M. Wt: 156.1 g/mol
InChI Key: ZEVWQFWTGHFIDH-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarboxylic acid is an imidazole derivative that contains an imidazole group and a carboxylate group . It has been widely utilized to generate different types of coordination polymers . The molecular formula of 1H-Imidazole-4,5-dicarboxylic acid is C5H4N2O4 .


Synthesis Analysis

The synthesis of 1H-Imidazole-4,5-dicarboxylic acid involves the sequential functionalization of imidazole 4,5-dicarboxylic acid with hydrophilic oligoethylene glycol and lipophilic alkyl fragments . Complexes of different lipophilicity were obtained, and their catalytic activity was studied in model reduction and Suzuki–Miyaura reactions .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4,5-dicarboxylic acid includes an imidazole group and a carboxylate group . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1H-Imidazole-4,5-dicarboxylic acid has been used in the synthesis of NHC PEPPSI metallosurfactants . It has also been used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Imidazole-4,5-dicarboxylic acid is 156.10 g/mol . More detailed physical and chemical properties may be found in specialized databases or literature .

Scientific Research Applications

Synthesis of PEPPSI-Type NHC Pd(II) Metallosurfactants

1H-Imidazole-4,5-dicarboxylic acid is used in the synthesis of NHC PEPPSI metallosurfactants. These are used in catalytic reactions in water with metallosurfactants, which have both a metallocenter and the surface activity necessary for solubilizing hydrophobic reagents .

Synthesis of Peptide-Like Macrocycles

This compound is used in the preparation of peptide-like 14-membered macrocycles. These macrocycles represent a new class of structures for further development and for future application in high-throughput screening against a variety of biological targets .

Intermediate in the Synthesis of N-Substituted Cyclic Imides

1H-Imidazole-4,5-dicarboxylic acid is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities .

Preparation of Imidazolecarboxamide Derivatives

It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .

Synthesis of Silver Nanoparticles

This compound is used in the synthesis of functionalized silver nanoparticles (AgNPs) for the colorimetric detection of Zn2+ and homocysteine (Hcy) .

Use in MRI Contrast Agents

A series of intra-molecular hydrogen bonded imidazoles and related heterocyclic compounds were screened for their N-H chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) contrast properties. Of the compounds, imidazole-4,5-dicarboxamides (I45DCs) were found to provide the strongest contrast .

Mechanism of Action

Target of Action

1H-Imidazole-4,5-dicarboxylic acid (IDCA) is a nitrogen-containing aromatic dicarboxylic acid . It is used as an intermediate in the synthesis of various compounds, including N-substituted cyclic imides with anticancer and anti-inflammatory activities, and imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .

Mode of Action

It is known that idca interacts with its targets through the nitrogen atom of the imidazole ring . This interaction can lead to changes in the structure and function of the target molecules, which can have various biological effects.

Biochemical Pathways

Given its use in the synthesis of compounds with anticancer and anti-inflammatory activities, it is likely that idca may influence pathways related to cell proliferation, inflammation, and immune response .

Pharmacokinetics

Its water solubility of 05 g/L at 20 ºC

Result of Action

The molecular and cellular effects of IDCA’s action depend on the specific targets and pathways it influences. For instance, if used in the synthesis of compounds with anticancer activity, the result of its action could be the inhibition of cancer cell proliferation .

Action Environment

The action, efficacy, and stability of IDCA can be influenced by various environmental factors. For example, its stability may be affected by temperature, as it is recommended to be stored below +30°C . Furthermore, its solubility and therefore its bioavailability and action may be influenced by the pH and ionic strength of the solution .

Safety and Hazards

When handling 1H-Imidazole-4,5-dicarboxylic acid, it is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1H-imidazole-4,5-dicarboxylic acid
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InChI

InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
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InChI Key

ZEVWQFWTGHFIDH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=NC(=C(N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
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DSSTOX Substance ID

DTXSID6060349
Record name 1H-Imidazole-4,5-dicarboxylic acid
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Molecular Weight

156.10 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 1H-Imidazole-4,5-dicarboxylic acid
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Product Name

1H-Imidazole-4,5-dicarboxylic acid

CAS RN

570-22-9
Record name Imidazole-4,5-dicarboxylic acid
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Record name 1H-Imidazole-4,5-dicarboxylic acid
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Record name IMIDAZOLE-4,5-DICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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